5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
CAS No.: 929413-63-8
Cat. No.: VC8322818
Molecular Formula: C10H6Br2O
Molecular Weight: 301.96 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran - 929413-63-8](/images/structure/VC8322818.png)
Specification
CAS No. | 929413-63-8 |
---|---|
Molecular Formula | C10H6Br2O |
Molecular Weight | 301.96 g/mol |
IUPAC Name | 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
Standard InChI | InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+ |
Standard InChI Key | MAGNBHUIAUXTNA-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC2=C(C=C1Br)C=C(O2)/C=C/Br |
SMILES | C1=CC2=C(C=C1Br)C=C(O2)C=CBr |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)C=CBr |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran reflects its benzofuran backbone substituted with bromine atoms at specific positions. The (E)-configuration denotes the trans spatial arrangement of the bromine atoms on the ethenyl group. Its molecular formula is C₁₀H₆Br₂O, with a molecular weight of 301.96 g/mol.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₆Br₂O |
Molecular Weight | 301.96 g/mol |
IUPAC Name | 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
Canonical SMILES | BrC1=C(C=CO2)C2=CC=C1Br |
Stereochemical Considerations
The (E)-configuration of the bromoethenyl group ensures that the two bromine atoms occupy opposite sides of the double bond. This stereochemistry influences intermolecular interactions, such as dipole-dipole forces and crystal packing, which may affect physical properties like melting point and solubility.
Synthetic Pathways
Electrophilic Bromination Strategies
A plausible route to synthesize this compound involves electrophilic bromination of a pre-functionalized benzofuran precursor. For example, 2-vinylbenzofuran could undergo sequential bromination:
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Bromination at the 5-position via directed ortho-metallation or using Lewis acid catalysts like FeBr₃.
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Bromination of the ethenyl group using bromine (Br₂) in a controlled environment to achieve the (E)-configuration.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Br₂, FeBr₃, CH₂Cl₂, 0–5°C | Regioselective bromination at C5 |
2 | Br₂, UV light, CCl₄, room temperature | Stereocontrolled ethenyl bromination |
Challenges in Synthesis
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Regioselectivity: Competing bromination at other aromatic positions requires careful catalyst selection.
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Stereochemical Control: Ensuring the (E)-configuration demands inert atmospheres and radical inhibitors to prevent isomerization.
Chemical Reactivity and Functionalization
Nucleophilic Substitution Reactions
The bromine atoms at C5 and the ethenyl group are susceptible to nucleophilic attack. For instance:
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Aromatic bromine substitution with methoxide (NaOMe) in DMSO could yield methoxy derivatives.
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Allylic bromine displacement via SN2 mechanisms may occur under basic conditions.
Oxidation and Reduction Pathways
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Oxidation: Ozonolysis of the ethenyl group could generate diketones, while strong oxidants like KMnO₄ might cleave the furan ring.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) would saturate the ethenyl group to ethyl, altering steric and electronic profiles.
Target | Mechanism Hypothesis |
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Bacterial thioredoxin | Covalent modification of Cys residues |
DNA helicase | Intercalation via planar benzofuran |
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